
(4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate
Overview
Description
(4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate is a complex organic compound that combines the structural features of quinoxaline, phenyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to ensure greener and more sustainable processes . These methods not only improve the yield but also reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, hydrochloric acid for catalysis, and various metal catalysts for facilitating the reactions . The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biology, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for further research in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic properties, including anti-inflammatory, antioxidant, and kinase-inhibiting activities . These properties make it a promising candidate for the development of new drugs.
Industry
In industry, this compound is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials . Its versatility and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline and thiophene derivatives, such as quinolines and quinazolines . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets (4-Quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate apart is its unique combination of quinoxaline, phenyl, and thiophene moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a promising candidate for further research and development.
Properties
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-20(19-6-3-11-25-19)24-13-14-7-9-15(10-8-14)18-12-21-16-4-1-2-5-17(16)22-18/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYMSSMIUBYRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)COC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide](/img/structure/B3610966.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide](/img/structure/B3610970.png)
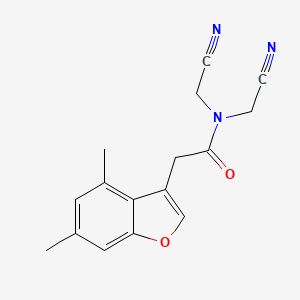
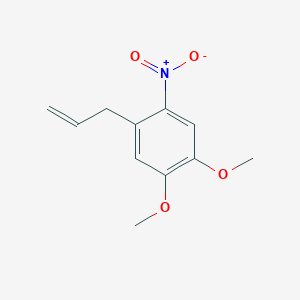
![N-(4-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610988.png)
![2-(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3610998.png)
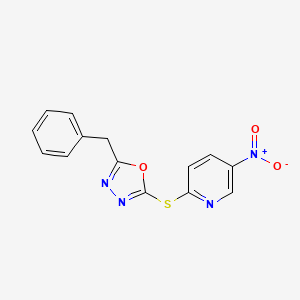
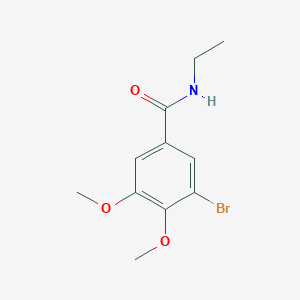
![4-(12-piperidin-1-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-7-yl)morpholine](/img/structure/B3611013.png)
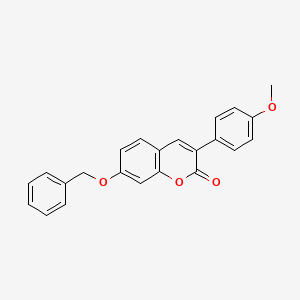
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide](/img/structure/B3611059.png)
![N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3611067.png)
![2-amino-N-[(4-ethoxyphenyl)methyl]benzamide](/img/structure/B3611069.png)
![{4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B3611078.png)
